molecular formula C25H20Br2N2 B10912575 3,5-bis(4-bromophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole

3,5-bis(4-bromophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole

Cat. No.: B10912575
M. Wt: 508.2 g/mol
InChI Key: ARPIAKSAQINADD-UHFFFAOYSA-N
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Description

“3,5-bis(4-bromophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole” is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of bromophenyl and ethenylbenzyl groups, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-bis(4-bromophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of bromophenyl groups: This step may involve bromination reactions using bromine or N-bromosuccinimide (NBS).

    Attachment of the ethenylbenzyl group: This can be done via a Heck reaction, where a vinyl group is coupled with a benzyl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions could target the bromophenyl groups, potentially converting them to phenyl groups.

    Substitution: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Epoxides, ketones.

    Reduction: Phenyl derivatives.

    Substitution: Azides, thiols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific electronic properties.

Biology

    Biological Probes: Could be used to study biological pathways involving pyrazole derivatives.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Polymer Chemistry: May be used in the synthesis of polymers with unique properties.

Mechanism of Action

The mechanism of action of “3,5-bis(4-bromophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromophenyl and ethenylbenzyl groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of bromophenyl and ethenylbenzyl groups in “3,5-bis(4-bromophenyl)-1-(4-ethenylbenzyl)-4-methyl-1H-pyrazole” may impart unique chemical reactivity and biological activity, distinguishing it from other pyrazole derivatives.

Properties

Molecular Formula

C25H20Br2N2

Molecular Weight

508.2 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-1-[(4-ethenylphenyl)methyl]-4-methylpyrazole

InChI

InChI=1S/C25H20Br2N2/c1-3-18-4-6-19(7-5-18)16-29-25(21-10-14-23(27)15-11-21)17(2)24(28-29)20-8-12-22(26)13-9-20/h3-15H,1,16H2,2H3

InChI Key

ARPIAKSAQINADD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)Br)CC3=CC=C(C=C3)C=C)C4=CC=C(C=C4)Br

Origin of Product

United States

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